Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate
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Overview
Description
“Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate” is a chemical compound with the molecular formula C11H11Cl2NO4 . It has a molecular weight of 292.12 . The compound is also known by its IUPAC name, 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9Cl2NO4/c11-3-8(14)13-4-5-1-6(12)2-7(9(5)15)10(16)17/h1-2,15H,3-4H2,(H,13,14)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Antibiotic Biosynthesis
Methyl 5-chloro-3-{[(chloroacetyl)amino]methyl}-2-hydroxybenzoate is used in the synthesis of antibiotics. For example, it is utilized in the preparation of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, which are key for the biosynthesis of several classes of antibiotics (Becker, 1984).
Hydrolysis and Reaction Rate Studies
This compound plays a role in the investigation of hydrolysis reactions and reaction rates of certain aminodibenzo[a, b]cycloheptanes, providing insights into chemical breakdown processes (Maulding et al., 1972).
Chemosensory Applications
It has applications in the development of chemosensors, such as in the synthesis of o-aminophenol-based fluorogenic chemosensors for detecting specific metal ions like Al3+ in biological systems (Ye et al., 2014).
Isolation of Novel Compounds
The compound aids in isolating novel derivatives, like in the formation of Tröger's base derivative from methyl 5-chloro-4-[(ethoxyoxoacetyl)amino]-2-methoxybenzoate, contributing to the expansion of organic chemistry knowledge (Becker et al., 1993).
Environmental Impact and Paraben Analysis
This compound is studied in the context of environmental science, particularly in understanding the fate and behavior of parabens in aquatic environments (Haman et al., 2015).
Development of Liquid Crystalline and Fire Retardant Molecules
It is used in the synthesis of novel liquid crystalline and fire retardant molecules, emphasizing its versatility in material science and engineering (Jamain et al., 2020).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) for this compound can provide more detailed safety information .
Properties
IUPAC Name |
methyl 5-chloro-3-[[(2-chloroacetyl)amino]methyl]-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4/c1-18-11(17)8-3-7(13)2-6(10(8)16)5-14-9(15)4-12/h2-3,16H,4-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYVXHWUJZHFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1O)CNC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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